2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile
Description
Properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c17-7-10-23(21,22)15-11-19(14-6-2-1-5-13(14)15)12-16(20)18-8-3-4-9-18/h1-2,5-6,11H,3-4,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMLQJMGBTXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a member of a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features an indole moiety linked to a pyrrolidine derivative through a sulfonyl group, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It has been suggested that the compound acts as a ligand for various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown significant inhibition of cell growth in assays involving human glioblastoma U251 cells and human melanoma WM793 cells.
- Anticonvulsant Properties : Related compounds have demonstrated anticonvulsant effects, suggesting potential utility in epilepsy treatment. The structure bears similarity to known anticonvulsants, indicating a possible mechanism through modulation of neurotransmitter release or receptor activity .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of indole derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly more than standard chemotherapeutics like doxorubicin, with an IC50 value below 10 µM for glioblastoma cells .
Case Study 2: Neuropharmacological Effects
A related study explored the neuropharmacological effects of similar pyrrolidine derivatives. These compounds were evaluated for their ability to modulate melanin-concentrating hormone receptors (MCHr1), which are implicated in weight regulation and neurodegenerative diseases. The findings suggested that the compound could effectively inhibit MCH-mediated calcium release, indicating potential applications in obesity management and neuroprotection .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 350.4 g/mol. The compound features a pyrrolidine ring, an indole moiety, and a sulfonyl group, which contribute to its biological activity.
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds derived from indole and pyrrolidine structures exhibit significant anticancer properties. For instance, similar oxindole derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells . The incorporation of the sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
-
Anti-inflammatory Effects
- Indole derivatives are known for their anti-inflammatory properties. Research on related compounds suggests that they can inhibit inflammatory pathways, making them potential candidates for developing new anti-inflammatory medications . The specific mechanism of action for this compound remains to be fully elucidated but could involve modulation of cytokine production or inhibition of inflammatory enzymes.
-
Antimicrobial Activity
- Some studies have reported that oxindole-based compounds possess antimicrobial properties. The structural features of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile may contribute to its effectiveness against bacterial and fungal pathogens . Further research is necessary to characterize its spectrum of activity and potential clinical applications.
Synthetic Methodologies
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrrolidine Ring: Utilizing starting materials like 2-pyrrolidinone and various aldehydes or ketones.
- Indole Synthesis: Employing Fischer indole synthesis or similar methodologies to construct the indole framework.
- Sulfonylation: Introducing the sulfonyl group through electrophilic substitution reactions.
These synthetic routes are crucial for optimizing yield and purity, which directly impact the biological evaluation results.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer potential of oxindole derivatives demonstrated that modifications at the C3 position significantly influenced cytotoxicity against breast cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating strong activity .
Case Study: Anti-inflammatory Mechanism
Research on related indole compounds has shown that they can inhibit COX enzymes, leading to reduced prostaglandin synthesis. This mechanism suggests a pathway through which our compound may exert similar effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogous indole derivatives, as detailed below:
Table 1: Structural and Functional Comparison of Related Indole Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Binding :
- The sulfonylacetonitrile group in the target compound enhances electron-withdrawing properties compared to simpler nitriles (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile) . This may influence electrophilic substitution reactions or receptor binding.
- The pyrrolidinyl-oxo-ethyl side chain at the 1-position distinguishes the target compound from analogs like 4g (methyl/methoxy-substituted dihydroindole) and 1-benzyl derivatives . Pyrrolidine’s cyclic amine structure could enhance solubility or participate in hydrogen bonding.
Biological Activity :
- Compound 4g demonstrated melatonin receptor binding (72% yield), suggesting that nitrile-containing indoles may target neuroreceptors . The target compound’s pyrrolidine and sulfonyl groups might similarly modulate affinity for related receptors.
- The pyridinyl-oxo-ethyl substituent in ’s compound highlights how heteroaromatic groups (vs. pyrrolidine) alter metal coordination or pharmacokinetics .
Synthetic Considerations :
- The reduction of dihydroindole precursors using zinc dust and HCl (as in ) contrasts with the likely multi-step synthesis required for the target compound’s complex substituents .
Structural Insights :
- X-ray crystallography of 2-(4-methoxy-1H-indol-3-yl)acetonitrile () revealed bond lengths (mean C–C = 0.005 Å) and angles, providing a benchmark for computational modeling of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
